molecular formula C18H18N2O3S B2367920 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyphenyl)urea CAS No. 2034257-84-4

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2367920
CAS No.: 2034257-84-4
M. Wt: 342.41
InChI Key: ISVAWZOPUWEIDR-UHFFFAOYSA-N
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Description

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyphenyl)urea typically involves the reaction of benzo[b]thiophene derivatives with appropriate isocyanates or carbamates under controlled conditions. The reaction may proceed through the formation of an intermediate, which is then converted to the final product by the addition of a hydroxyethyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-phenylurea
  • 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-methoxyphenyl)urea

Uniqueness

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyphenyl)urea is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the methoxy group and the hydroxyethyl group can influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-23-16-8-4-3-7-14(16)20-18(22)19-10-15(21)13-11-24-17-9-5-2-6-12(13)17/h2-9,11,15,21H,10H2,1H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVAWZOPUWEIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC(C2=CSC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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